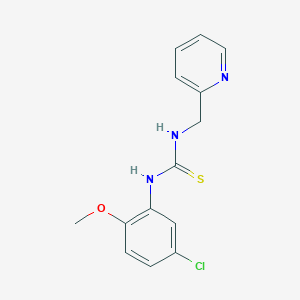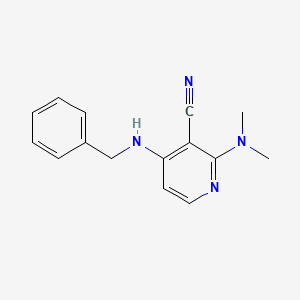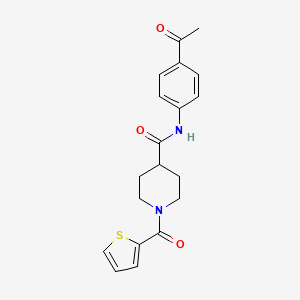
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its various potential applications. OBPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Aplicaciones Científicas De Investigación
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential applications in different scientific fields, including chemistry, biology, and medicine. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been used as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been studied for its potential antibacterial, antifungal, and anticancer properties. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological effects through different mechanisms, depending on the target molecule or organism. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to chelate metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential biochemical and physiological effects, including its toxicity, pharmacokinetics, and biodistribution. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to have low toxicity in vitro and in vivo, with no significant adverse effects reported. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid elimination from the body. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to accumulate in various organs, such as the liver, spleen, and kidneys, suggesting its potential for targeted drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its broad-spectrum antibacterial and antifungal activity, and its potential anticancer properties. However, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate also has some limitations, such as its limited solubility in water and some organic solvents, its potential for metal ion interference in biological samples, and its potential for off-target effects in vivo.
Direcciones Futuras
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several potential future directions for scientific research, including the development of new synthetic methods and derivatives with improved properties, the exploration of its potential applications in other fields, such as environmental monitoring and food safety, and the investigation of its molecular targets and signaling pathways. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be used as a tool for the development of new diagnostic and therapeutic strategies for various diseases, such as cancer and infectious diseases.
Métodos De Síntesis
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be synthesized using different methods, including the reaction of 2-aminophenol with ethyl acetoacetate and benzoyl chloride, and the reaction of 2-hydroxybenzamide with propionyl chloride and phosphorus pentoxide. These methods involve the use of various reagents and solvents and require different reaction conditions.
Propiedades
IUPAC Name |
[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)17(20)22-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQZABFWGUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-4H-3,1-benzoxazin-2-YL)phenyl propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)

![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)



![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)
![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)